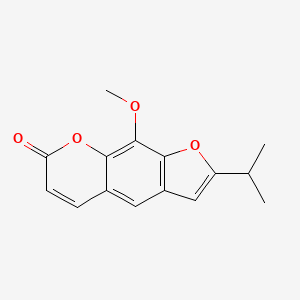
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is a complex organic compound belonging to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furan ring fused to a chromen ring, with methoxy and propan-2-yl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a furan derivative and a chromen precursor, followed by methoxylation and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imperatorin: Another furanocoumarin with similar structural features but different substituents.
Bergapten: A furanocoumarin known for its photosensitizing properties.
Uniqueness
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and propan-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
121498-44-0 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
9-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)11-7-10-6-9-4-5-12(16)19-13(9)15(17-3)14(10)18-11/h4-8H,1-3H3 |
InChI Key |
VCFGXWDMYJVMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12802724.png)

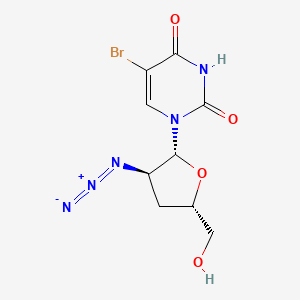
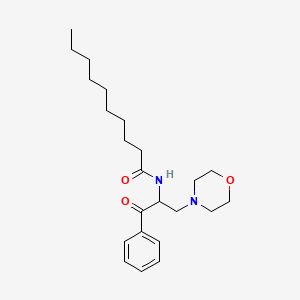
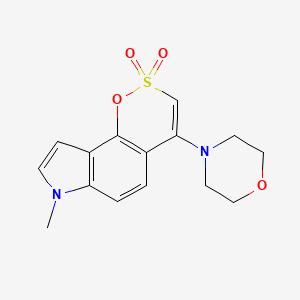
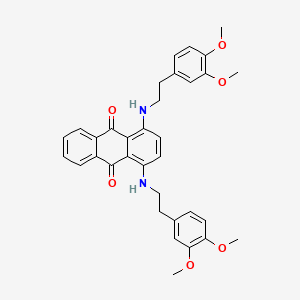
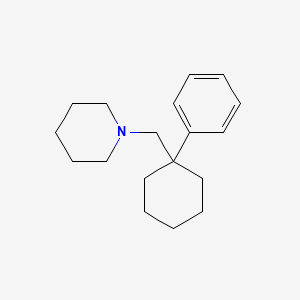

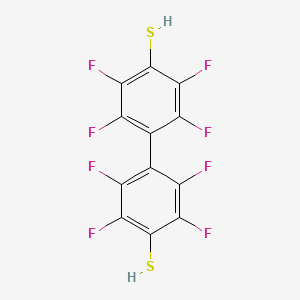
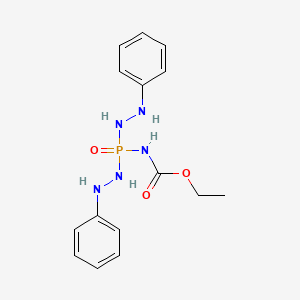

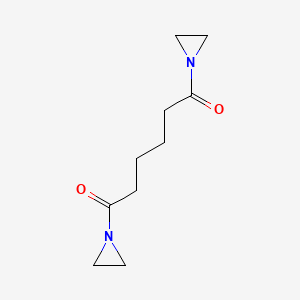
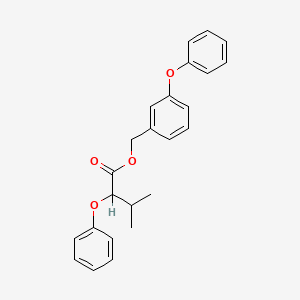
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
